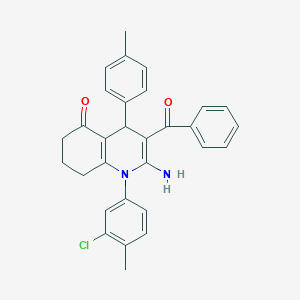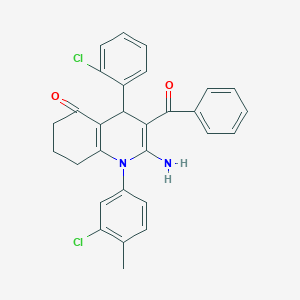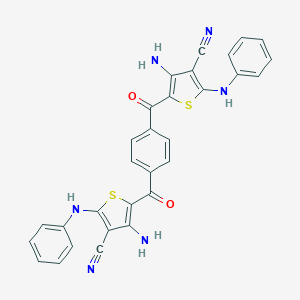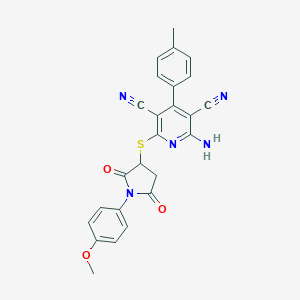
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile, also known as MMMPN, is a chemical compound that belongs to the class of nicotinonitrile derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile exhibits a range of biochemical and physiological effects. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells and contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile in lab experiments is its potent inhibitory activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
Future research on 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile could focus on its potential applications in the development of new drugs for the treatment of cancer and other diseases. Studies could also explore the use of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile in material science, such as the development of new polymers or catalysts. Additionally, further research could be conducted to optimize the synthesis method of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile to improve its yield and purity.
Synthesemethoden
The synthesis of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile involves the reaction between 4-methylbenzaldehyde, 2-methylthiophene-3-carbaldehyde, and 4-bromobenzonitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a nucleophilic substitution reaction, resulting in the formation of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile exhibits potent inhibitory activity against certain types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
Produktname |
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile |
|---|---|
Molekularformel |
C20H16N2S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4-(4-methylphenyl)-2-methylsulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2S/c1-14-8-10-15(11-9-14)17-12-19(16-6-4-3-5-7-16)22-20(23-2)18(17)13-21/h3-12H,1-2H3 |
InChI-Schlüssel |
IXMSVAXPORUTPK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)

![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-phenylnicotinonitrile](/img/structure/B304368.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)





